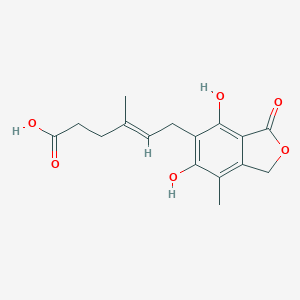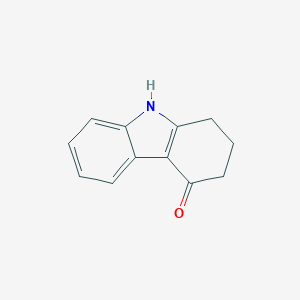
O-Desmethyl Mycophenolic Acid
Overview
Description
Synthesis Analysis
The synthesis of Mycophenolic Acid, which is a precursor to O-Desmethyl Mycophenolic Acid, has been explored through various methods. Patterson (1993) describes a new synthesis of mycophenolic acid using silyloxy-1,3-cyclohexadiene, which undergoes a cycloaddition to dimethyl acetylenedicarboxylate and subsequent elimination of ethylene (Patterson, 1993). This synthesis is part of a broader category of synthetic approaches for MPA, including those utilizing palladium-catalyzed allylation and biomimetic aromatization (Brookes et al., 2013).
Molecular Structure Analysis
The molecular structure of Mycophenolic Acid has been extensively analyzed due to its pharmacological significance. Covarrubias et al. (2000) reported the crystal structure of Mycophenolic Acid, providing insights into its molecular geometry and conformation (Covarrubias et al., 2000).
Chemical Reactions and Properties
Mycophenolic Acid undergoes various chemical reactions, which are pivotal in its bioactivity. For example, the inhibition of nucleic acid synthesis by MPA has been studied, highlighting its interaction with cellular mechanisms (Franklin & Cook, 1969). This interaction is critical for understanding the chemical properties of MPA and its derivatives.
Scientific Research Applications
Cancer Treatment : Mycophenolic acid, which includes O-Desmethyl Mycophenolic Acid as a metabolite, shows promise as an oncolytic agent in cancer treatment. It inhibits nucleotide interconversion and affects tumor growth, indicating its potential use in oncology (Sweeney, Hoffman, & Esterman, 1972). Furthermore, it strongly inhibits DNA synthesis in fibroblasts, which could explain its anti-tumor activity (Franklin & Cook, 1969).
Immunosuppressive Effects : Mycophenolic acid has demonstrated potential in reducing the number of dividing CD4+ and CD8+ T cells, inhibiting HIV infection in vitro and in vivo (Chapuis et al., 2000). It also suppresses human CD4+ T cells through multiple pathways, which could optimize MPA-based immunosuppressive regimens (He et al., 2011).
Dermatological Applications : Mycophenolic acid shows potential in treating psoriasis, though long-term safety and effectiveness need further studies (Lynch & Roenigk, 1977; Epinette, Parker, Jones, & Greist, 1987). It has also re-emerged as a treatment for various skin conditions (Strathie Page & Tait, 2015).
Antifibrotic Actions : Beyond immunosuppression, mycophenolic acid may have therapeutic applications in preventing fibrosis in various diseases (Morath et al., 2006).
Pharmacokinetics and Drug Interactions : The metabolite 6-O-desmethyl-MPA is produced by CYP3A4/5 and possibly CYP2C8 and may compete with other drugs on CYP3A due to its high therapeutic concentrations (Picard, Cresteil, Prémaud, & Marquet, 2004). The pharmacokinetics of mycophenolic acid in renal transplant patients differ between early and stable post-transplant stages, influencing optimal dosing regimens (Wang et al., 2022).
Biosynthesis and Biochemistry : The enzyme MpaG′, responsible for the biosynthesis of mycophenolic acid, catalyzes the methylation of demethylmycophenolic acid to form mycophenolic acid (Zhang et al., 2015).
Safety And Hazards
Future Directions
Research on O-Desmethyl Mycophenolic Acid and its parent compound, Mycophenolic acid, is ongoing. For example, a study has investigated the effects of renal function on Mycophenolic acid total clearance in pediatric kidney transplant recipients . Such research could potentially lead to new insights into the pharmacokinetics and pharmacodynamics of O-Desmethyl Mycophenolic Acid and its parent compound.
properties
IUPAC Name |
(E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-8(4-6-12(17)18)3-5-10-14(19)9(2)11-7-22-16(21)13(11)15(10)20/h3,19-20H,4-7H2,1-2H3,(H,17,18)/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSRNZSBNXFMLF-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649767 | |
| Record name | (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethyl Mycophenolic Acid | |
CAS RN |
31858-65-8 | |
| Record name | (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)






![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)




